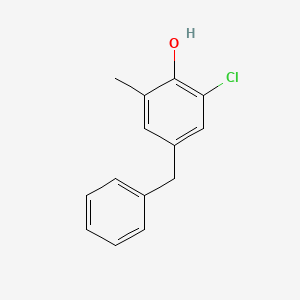

4-Benzyl-6-chloro-o-cresol

Description

Contextualizing 4-Benzyl-6-chloro-o-cresol within Phenolic Compound Chemistry

Phenolic compounds are a broad class of organic molecules defined by a hydroxyl (-OH) group attached directly to an aromatic hydrocarbon ring. who.int This structural feature imparts these compounds with a range of chemical properties, including acidity and the ability to participate in electrophilic aromatic substitution reactions. Cresols, or methylphenols, are a subgroup of phenols that are used as solvents and as intermediates in the production of a variety of products, including antiseptics, fragrances, and dyes. inchem.org

The reactivity of the phenolic ring in o-cresol (B1677501) allows for the introduction of various substituents. In the case of this compound, the presence of both a benzyl (B1604629) group and a chlorine atom significantly influences its chemical behavior. The chlorine atom, being an electron-withdrawing group, can affect the acidity of the phenolic proton and the reactivity of the aromatic ring. Conversely, the benzyl group, a bulky substituent, can introduce steric hindrance and influence the compound's solubility and interactions with other molecules.

Research Significance and Academic Relevance of Substituted Cresols and Benzylphenols

Substituted cresols and benzylphenols are of considerable interest to the scientific community due to their potential applications in various fields. The introduction of different functional groups onto the basic cresol (B1669610) or phenol (B47542) structure can lead to compounds with tailored properties.

Chlorinated phenols, for instance, are known to be useful intermediates in organic synthesis and can also be end products themselves, with applications in the production of antiseptics, herbicides, pesticides, and dyes. mdpi.com Specifically, chlorinated cresols such as 4-chloro-o-cresol are utilized in the manufacturing of fungicides. cardiff.ac.uk

Benzylphenols, on the other hand, have been investigated for their biological activities. For example, derivatives of 2-benzylphenol (B1197477) have been studied, and some benzylphenol derivatives have been explored for their potential in extracting specific ions, such as cesium from alkaline media. acs.orgacs.org More recently, research has focused on benzylphenol derivatives as potential new antitubercular agents, with some compounds showing promising activity against Mycobacterium tuberculosis. mdpi.com

Overview of Key Research Avenues for Related Chemical Structures

The research avenues for chemical structures related to this compound are diverse and highlight the potential areas of investigation for this specific compound.

Synthesis: A primary area of research is the development of efficient and selective synthetic methods. For p-substituted o-benzylphenols, processes have been developed that utilize zeolite catalysts to control the position of benzylation on the phenol ring. google.com Similarly, extensive research has been conducted on the selective chlorination of cresols using various reagents and catalysts to achieve high yields of the desired para-chloro isomer. mdpi.com These established synthetic strategies provide a strong foundation for developing a targeted synthesis of this compound.

Catalysis: The use of novel catalysts to improve the efficiency and selectivity of reactions involving substituted phenols is a continuous area of research. This includes the investigation of different Lewis acids and, more recently, solid acid catalysts like zeolites, which can offer advantages in terms of reusability and product separation. mdpi.comgoogle.com

Biological Activity: A significant research focus for substituted phenols is the exploration of their biological properties. This includes screening for antimicrobial, antifungal, and other therapeutic activities. cardiff.ac.ukmdpi.com The combination of a chloro and a benzyl group on a cresol backbone, as seen in this compound, suggests that it could be a candidate for such investigations.

Analytical Methods: The development of robust analytical methods is crucial for the detection and quantification of these compounds in various matrices. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are commonly employed for the analysis of phenols and their derivatives. who.inttandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

65053-91-0 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.7 g/mol |

IUPAC Name |

4-benzyl-2-chloro-6-methylphenol |

InChI |

InChI=1S/C14H13ClO/c1-10-7-12(9-13(15)14(10)16)8-11-5-3-2-4-6-11/h2-7,9,16H,8H2,1H3 |

InChI Key |

ZNNPQQQAYCQFHP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)Cl)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)CC2=CC=CC=C2 |

Other CAS No. |

65053-91-0 |

Synonyms |

2-chloro-6-methyl-benzylphenol 2-CMBP |

Origin of Product |

United States |

Advanced Analytical Characterization in 4 Benzyl 6 Chloro O Cresol Research

Chromatographic Methodologies for Complex Mixture Analysis

Chromatographic techniques are fundamental for separating 4-Benzyl-6-chloro-o-cresol from reaction byproducts, unreacted starting materials, and other impurities. This separation is critical for accurate quantification and subsequent spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the volatile components of a reaction mixture containing this compound. In a typical application, the sample is injected into the GC system, where it is vaporized and separated based on boiling point and polarity on a capillary column, such as a DB-WAX or a 95% dimethyl-5% diphenyl polysiloxane column. researchgate.net The separated components then enter the mass spectrometer, which provides mass information for identification.

This technique is highly effective for product profiling, allowing researchers to identify the main product as well as minor components, such as isomers (e.g., 4-benzyl-2-chloro-o-cresol) or products from side reactions. Purity assessment is achieved by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For quantitative analysis, an internal standard is often used to correct for instrumental variations. coresta.org Derivatization, for instance with BSTFA, can be employed to increase the volatility of phenolic compounds for GC-MS analysis. researchgate.net

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

For less volatile compounds or complex mixtures, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice. These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

HPLC is frequently used to assess the purity of substituted phenols and their derivatives. cir-safety.orgcir-safety.org A typical HPLC analysis for this compound would involve a reversed-phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance.

UPLC-MS/MS offers enhanced separation efficiency and sensitivity. The UPLC system provides higher resolution and faster analysis times compared to conventional HPLC. The coupling to a tandem mass spectrometer allows for highly selective and sensitive detection using modes like multiple reaction monitoring (MRM), which is invaluable for detecting trace amounts of the compound in complex matrices.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. rsc.org

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on both the cresol (B1669610) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The chemical shifts, integration (proton count), and splitting patterns (spin-spin coupling) allow for the precise assignment of each proton. researchgate.net

¹³C NMR provides information about the carbon skeleton. The spectrum would display separate signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon. rsc.org The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cresol-CH₃ | ~2.2-2.3 | ~16 |

| Benzyl-CH₂ | ~3.9-4.1 | ~35-40 |

| Phenolic-OH | ~5.0-6.0 (variable) | - |

| Cresol Aromatic-H | ~6.8-7.2 | ~115-135 |

| Benzyl Aromatic-H | ~7.2-7.4 | ~126-140 |

| C-OH (Cresol) | - | ~150-155 |

| C-Cl (Cresol) | - | ~120-125 |

| C-CH₃ (Cresol) | - | ~125-130 |

| C-CH₂ (Cresol) | - | ~130-135 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, broad | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1260 |

The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group. nist.gov Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ ranges confirm the aromatic rings, while peaks between 2850-3000 cm⁻¹ indicate the aliphatic C-H bonds of the methyl and benzyl methylene groups. The C-Cl stretch typically appears in the fingerprint region.

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. mdpi.com When analyzed by a technique like electron ionization (EI), the molecule will form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern gives clues to the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of the benzyl group: A prominent peak would be expected at m/z corresponding to the loss of a C₇H₇ radical, resulting in a chlorocresol fragment.

Formation of the tropylium (B1234903) ion: A characteristic peak at m/z 91 is indicative of the stable C₇H₇⁺ (tropylium) cation from the benzyl moiety.

Loss of chlorine: Fragmentation involving the cleavage of the C-Cl bond.

Loss of a methyl group: Cleavage of the methyl group from the cresol ring.

This fragmentation data, combined with the molecular weight, provides strong evidence for the proposed chemical structure. nist.gov

Computational and Theoretical Studies of 4 Benzyl 6 Chloro O Cresol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the behavior of electrons in molecules. Methods such as Density Functional Theory (DFT) are commonly employed to predict a wide range of molecular properties with high accuracy. epstem.netresearchgate.net

The electronic structure of 4-Benzyl-6-chloro-o-cresol is determined by the interplay of its constituent functional groups: the hydroxyl (-OH), methyl (-CH₃), chloro (-Cl), and benzyl (B1604629) (-CH₂C₆H₅) groups attached to the aromatic ring. The hydroxyl and methyl groups are electron-donating and act as ortho-para directors for electrophilic substitution, while the chloro group is electron-withdrawing but also an ortho-para director. nih.govpharmacyfreak.com The benzyl group is weakly electron-donating.

Quantum chemical calculations can map out the electron density distribution and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The distribution of electron density highlights the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. For phenolic compounds, the hydroxyl group strongly influences the charge distribution, making the positions ortho and para to it more electron-rich and thus more susceptible to electrophilic attack. nih.gov

The energies of the HOMO and LUMO orbitals are key indicators of chemical reactivity. The HOMO-LUMO energy gap can be correlated with the molecule's stability and its tendency to undergo chemical reactions. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations Note: These are hypothetical values based on typical results from DFT (B3LYP/6-31G) calculations for similar substituted phenols.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons; relates to susceptibility to oxidation. |

| LUMO Energy | -0.9 eV | Indicates the ability to accept electrons; relates to susceptibility to reduction. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical stability and reactivity. |

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For the synthesis of this compound, two key reactions are the benzylation of 6-chloro-o-cresol or the chlorination of 4-benzyl-o-cresol. Theoretical calculations can model these electrophilic aromatic substitution reactions. For instance, in the chlorination of a cresol (B1669610) derivative, calculations can determine the activation energies for chlorine addition at different positions on the ring, thereby predicting the regioselectivity (i.e., the ratio of different isomers formed). mdpi.comcardiff.ac.uk Studies on similar reactions have shown that catalysts can significantly alter the energy landscape, lowering the activation energy for the desired pathway. cardiff.ac.uk

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static electronic structure calculations to explore the dynamic behavior of molecules, including their conformations and interactions with their environment.

The this compound molecule has several rotatable bonds, leading to different possible three-dimensional arrangements, or conformations. The most significant rotations are around the C-O bond of the hydroxyl group and the C-C bond connecting the benzyl group to the cresol ring. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable, low-energy conformations. cdnsciencepub.com

The benzyl group is bulky, and its orientation is often governed by steric hindrance to minimize repulsion with adjacent groups on the ring. nih.gov Theoretical studies on benzyl alcohol and its derivatives show that specific orientations, which may be stabilized by weak intramolecular interactions, are preferred. cdnsciencepub.comresearchgate.net For this compound, the preferred conformation would likely involve the benzyl group being twisted out of the plane of the cresol ring to avoid steric clash with the methyl group.

Table 2: Theoretical Torsional Energy Barriers for this compound Note: These are estimated values based on computational studies of analogous benzyl and phenol (B47542) derivatives.

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Ring-CH₂ (Benzyl) | Rotation of the benzyl group relative to the cresol ring. | 2.0 - 4.0 |

The behavior of this compound in a solution or a catalytic environment is governed by its intermolecular interactions. As a phenolic compound, its most significant interaction is hydrogen bonding via the hydroxyl group. utwente.nlresearchgate.net Molecular dynamics simulations can model the interactions between the cresol derivative and solvent molecules (solvation) or a catalyst surface.

These simulations can reveal how solvent molecules arrange themselves around the solute and calculate the solvation energy. In catalytic processes, such as the synthesis of chlorophenols, modeling can show how the reactant binds to the catalyst, providing insights into the mechanism of catalytic activity. mdpi.com The interactions can be non-covalent (hydrogen bonds, hydrophobic interactions) or covalent. nih.govwur.nl The benzyl group, being non-polar, can participate in hydrophobic interactions and π-stacking with other aromatic systems.

Statistical Modeling and Experimental Design in Process Optimization

Beyond theoretical predictions of molecular properties, computational tools are used in a statistical context to optimize the real-world synthesis of chemical compounds. Experimental design methodologies, such as factorial design, are employed to systematically study the effect of various reaction parameters on the product yield and selectivity. banglajol.inforesearchgate.net

For the synthesis of a compound like this compound, key variables could include temperature, reaction time, molar ratio of reactants (e.g., cresol to benzylating or chlorinating agent), and catalyst concentration. banglajol.info A statistical model, often a polynomial equation, is then developed from the experimental data to describe the relationship between these variables and the outcome. This model can be used to predict the optimal conditions for maximizing the yield of the desired product.

For example, a study on the benzylation of o-cresol (B1677501) developed a mathematical model to predict the product yield based on temperature, molar ratio, and catalyst amount. banglajol.info A similar approach could be applied to optimize the synthesis of this compound.

Table 3: Example of a 2³ Factorial Design for Synthesis Optimization This table illustrates a hypothetical experimental design for optimizing the benzylation of 6-chloro-o-cresol.

| Trial | Temperature (°C) | Molar Ratio (Cresol:Bz-OH) | Catalyst Conc. (wt%) | Observed Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 1:1 | 5 | 65 |

| 2 | 120 | 1:1 | 5 | 78 |

| 3 | 80 | 3:1 | 5 | 72 |

| 4 | 120 | 3:1 | 5 | 85 |

| 5 | 80 | 1:1 | 10 | 68 |

| 6 | 120 | 1:1 | 10 | 81 |

| 7 | 80 | 3:1 | 10 | 75 |

This statistical approach allows for efficient process optimization, reducing the number of experiments needed and providing a robust model for scaling up production. epa.gov

Research Applications and Derivatization Strategies for 4 Benzyl 6 Chloro O Cresol

Role as a Synthetic Intermediate for Advanced Chemical Structures

4-Benzyl-6-chloro-o-cresol serves as a foundational building block for a variety of more complex molecules. Its phenolic hydroxyl group, aromatic ring, and benzylic moiety offer multiple sites for functionalization, allowing for its integration into diverse synthetic pathways.

The core structure of this compound is a substituted diphenylmethane, a motif present in numerous compounds with applications in materials science and medicinal chemistry. The benzylation of cresols is a well-established method for creating such structures. The synthesis of this compound itself can be conceptualized through the Friedel-Crafts benzylation of 6-chloro-o-cresol. In this electrophilic aromatic substitution reaction, benzyl (B1604629) chloride, activated by a Lewis acid catalyst, would direct the benzyl group to the position para to the hydroxyl group due to steric hindrance from the adjacent methyl and chloro substituents.

Further elaboration of the this compound backbone can lead to a variety of substituted diphenylmethanes. For instance, the phenolic hydroxyl group can be alkylated or arylated to introduce additional diversity. The aromatic rings can undergo further electrophilic substitution reactions, although the positions of substitution will be influenced by the existing activating (hydroxyl, methyl) and deactivating (chloro) groups.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Potential Application Areas |

| 6-chloro-o-cresol | Benzyl Chloride | Lewis Acid (e.g., AlCl₃) | Substituted Diphenylmethane | Polymer building blocks, pharmaceutical intermediates |

| This compound | Alkyl Halide | Base (e.g., K₂CO₃) | O-Alkylated Diphenylmethane | Agrochemicals, fine chemicals |

| This compound | Aryl Halide | Transition Metal Catalyst | O-Arylated Diphenylmethane | Materials with specific optical properties |

The reactivity of this compound allows for its seamless integration into multi-step synthetic sequences to build intricate molecular frameworks. The phenolic hydroxyl group can be used as a handle for introducing other functionalities or for directing subsequent reactions. For example, it can be converted into a triflate, which can then participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Furthermore, the benzyl group can be functionalized. For instance, oxidation of the benzylic methylene (B1212753) bridge could yield a benzophenone (B1666685) derivative, a common substructure in photochemistry and medicinal chemistry. The chloro and methyl groups on the cresol (B1669610) ring also offer opportunities for further transformations, such as cross-coupling reactions or radical substitutions, respectively.

A hypothetical multi-step synthesis could involve the initial O-alkylation of this compound, followed by a palladium-catalyzed cross-coupling reaction at the chloro position to introduce a new substituent. Subsequent modification of the benzyl group could then lead to a highly functionalized and complex target molecule.

Exploration of Catalytic Properties and Applications

The structural features of this compound suggest its potential utility in catalysis, both as a ligand for transition metals and as an organocatalyst.

Phenolic compounds can act as ligands for transition metals, with the oxygen atom coordinating to the metal center. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the phenolic ring. In this compound, the presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups, along with the bulky benzyl group, could create a unique steric and electronic environment around a coordinated metal.

This tailored environment could be beneficial in various transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, or oxidation reactions. The hemilabile nature of some phenol-metal interactions, where the ligand can reversibly bind and unbind from the metal center, can be particularly advantageous in catalytic cycles. rsc.org The bulky benzyl group might also play a role in creating a chiral pocket around the metal center if the ligand were to be resolved into its enantiomers, potentially enabling asymmetric catalysis.

| Metal Center | Potential Catalytic Application | Role of this compound |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Ligand to stabilize and activate the metal catalyst |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Ligand to control selectivity and activity |

| Copper (Cu) | Oxidation reactions, click chemistry | Ligand to modulate the redox potential of the metal |

Substituted phenols have emerged as versatile organocatalysts, participating in a range of chemical transformations. acs.orgacs.org They can act as Brønsted acids or bases, or as hydrogen bond donors, to activate substrates and control reaction pathways. The phenolic hydroxyl group in this compound can participate in hydrogen bonding, potentially influencing the stereochemical outcome of a reaction.

Furthermore, upon deprotonation, the resulting phenolate (B1203915) can act as a potent nucleophile or as a counterion in phase-transfer catalysis. The specific substitution pattern of this compound could influence its pKa and, consequently, its effectiveness as a Brønsted acid or its nucleophilicity as a phenolate. The potential for this compound to act as a recyclable organophotoredox catalyst, where the phenolate becomes a strong reducing agent upon light excitation, is also an area for exploration. acs.org

Development of Novel Derivatives and Analogues for Chemical Exploration

The derivatization of this compound opens up avenues for the discovery of new molecules with potentially interesting biological or material properties. The strategic modification of its core structure can lead to a wide array of analogues.

For example, the introduction of an amino group onto the aromatic ring would yield an aminophenol derivative. Such compounds are known to be precursors for dyes, pharmaceuticals, and photographic developers. The synthesis of these derivatives could be achieved through nitration of the aromatic ring followed by reduction.

Another derivatization strategy involves the modification of the benzyl group. For instance, introducing substituents onto the phenyl ring of the benzyl moiety would lead to a library of analogues with systematically varied electronic and steric properties. These analogues could then be screened for a range of applications, from medicinal chemistry to materials science. The synthesis of complex heterocyclic systems, such as diazepines, has been demonstrated from precursors containing benzylamino functionalities, suggesting that amination of the benzyl group of this compound could provide a pathway to novel heterocyclic structures. nih.gov

| Derivative/Analogue | Synthetic Strategy | Potential Area of Exploration |

| Amino-4-benzyl-6-chloro-o-cresol | Nitration followed by reduction | Dyes, pharmaceutical intermediates |

| Substituted Benzyl Analogues | Friedel-Crafts reaction with substituted benzyl halides | Structure-activity relationship studies |

| Ether and Ester Derivatives | O-alkylation or O-acylation | Agrochemicals, pro-drugs |

| Benzophenone Derivatives | Oxidation of the benzylic position | Photoinitiators, UV-stabilizers |

Structure-Reactivity Relationships in Novel Benzylcresols

The reactivity of this compound is primarily dictated by the electronic and steric effects of its substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and activating, directing electrophilic aromatic substitution to the ortho and para positions. Conversely, the chlorine (-Cl) atom is an electron-withdrawing group, which deactivates the ring, yet also acts as an ortho-para director. The bulky benzyl group introduces significant steric hindrance, which can influence the regioselectivity of reactions.

Table 1: Influence of Functional Groups on the Reactivity of this compound

| Functional Group | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Steric Hindrance |

| Hydroxyl (-OH) | 1 | Electron-donating | Activating | Ortho, Para | Low |

| Methyl (-CH₃) | 2 | Electron-donating | Activating | Ortho, Para | Moderate |

| Benzyl (-CH₂Ph) | 4 | Weakly Activating | Activating | Ortho, Para | High |

| Chlorine (-Cl) | 6 | Electron-withdrawing | Deactivating | Ortho, Para | Moderate |

Synthesis and Characterization of Functionalized Analogues

The synthesis of this compound itself can be approached through methods like the Friedel-Crafts benzylation of 6-chloro-o-cresol. banglajol.info The derivatization of this core structure allows for the creation of a library of functionalized analogues with tailored properties. Key strategies include:

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be readily converted into ethers or esters to modify solubility, stability, and biological activity.

Further Ring Substitution: Despite the existing substituents, further electrophilic substitution (e.g., nitration, sulfonation, or further halogenation) can be achieved, with the position of attack dictated by the combined directing effects of the existing groups.

Modification of the Benzyl Group: The benzyl moiety can be functionalized on its own phenyl ring through electrophilic substitution, or the benzylic position can be a site for radical reactions.

Coupling Reactions: The phenolic ring can participate in various coupling reactions to form more complex structures, such as azo compounds for dye synthesis. worldwidejournals.com

The characterization of these newly synthesized analogues relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure and the specific arrangement of atoms.

Table 2: Potential Derivatization Reactions and Resulting Analogues

| Reaction Type | Reagents | Functionalized Analogue |

| Etherification | Alkyl halide, Base | 4-Benzyl-6-chloro-2-methyl-alkoxybenzene |

| Esterification | Acyl chloride, Base | 4-Benzyl-6-chloro-o-cresyl acetate |

| Nitration | HNO₃, H₂SO₄ | 4-Benzyl-6-chloro-x-nitro-o-cresol |

| Azo Coupling | Diazonium salt | Azo dye containing the benzylcresol moiety |

Potential in Advanced Materials Science Research

The structural features of this compound suggest its potential as a building block in the field of advanced materials science. Its phenolic nature, combined with the presence of benzyl and chloro groups, can impart desirable properties to polymers and other functional materials.

Monomer or Component in Polymer Synthesis

Phenolic compounds are fundamental monomers in the production of polymers like phenol-formaldehyde resins (e.g., novolacs and resols). This compound could theoretically be integrated into such polymer chains. The reactive sites on the aromatic ring (positions 3 and 5) could react with formaldehyde (B43269) to form a cross-linked polymer network.

The incorporation of this specific monomer could offer several advantages:

Improved Thermal Stability: The bulky benzyl group can increase the rigidity of the polymer backbone.

Flame Retardancy: The presence of chlorine can enhance the flame-retardant properties of the resulting material.

Modified Solubility: The hydrophobic benzyl group would alter the polymer's solubility in organic solvents.

Furthermore, related phenolic compounds can be converted into functional benzyl chlorides, which are valuable building blocks for polymer production and the synthesis of specialty chemicals. mdpi.comresearchgate.net This highlights a potential pathway for transforming this compound into a versatile precursor for polymerization reactions. researchgate.netresearchgate.net

Application in Functional Material Development

Beyond polymerization, this compound and its derivatives have potential applications in the development of various functional materials.

Antioxidants: Benzylated phenols are known to be effective antioxidants in materials such as synthetic rubber, polypropylene, and lubricating oils. banglajol.info The phenolic hydroxyl group in this compound can act as a radical scavenger, donating a hydrogen atom to terminate oxidative chain reactions. The bulky substituents on the ring could enhance its stability and longevity as an antioxidant.

Carbon Nanotubes (CNTs): Cresols have been identified as effective solvents for dispersing carbon nanotubes, preventing their aggregation and facilitating their incorporation into composite materials. wikipedia.orgmdpi.com The mechanism is thought to involve interactions between the aromatic cresol and the sp²-hybridized surface of the CNTs. The benzyl group in this compound could potentially enhance these π-π stacking interactions, making it a candidate for creating stable CNT dispersions for applications in electronics and reinforced materials. researchgate.netbeilstein-journals.org

Dyes: Cresol derivatives are common intermediates in the synthesis of dyes. wikipedia.orgepa.gov By undergoing a coupling reaction with a diazonium salt, the phenolic ring of this compound can be converted into a highly colored azo dye. worldwidejournals.com The specific substituents on the cresol ring would influence the final color, fastness, and solubility of the dye molecule, making it a target for creating new colorants.

Table 3: Summary of Potential Applications in Materials Science

| Application Area | Proposed Role of this compound | Key Structural Feature(s) |

| Polymers | Monomer for modified phenolic resins | Reactive phenolic ring, Benzyl and Chloro groups |

| Antioxidants | Radical scavenger to prevent degradation | Phenolic hydroxyl group |

| Carbon Nanotubes | Dispersing agent | Aromatic rings (cresol and benzyl) |

| Dyes | Coupling component or synthetic intermediate | Activated phenolic ring |

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 4-Benzyl-6-chloro-o-cresol to ensure laboratory safety?

- Methodological Answer : Store in a cool, ventilated area away from heat sources and food products, using sealed original containers to prevent degradation. Use impermeable gloves (tested for permeation resistance under EN374 standards) and sealed goggles to avoid skin/eye contact. Respiratory protection is required for prolonged exposure .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, complemented by high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data with entries in authoritative databases like the CRC Handbook of Chemistry and Physics for validation .

Q. What analytical techniques are suitable for detecting impurities such as m-cresol in this compound samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting volatile impurities like m-cresol. Quantify using calibration curves with certified reference standards, adhering to protocols outlined in Cosmetic Ingredient Review (CIR) reports .

Advanced Research Questions

Q. What experimental models are used to investigate the role of this compound in triggering malignant hyperthermia (MH), and what are their limitations?

- Methodological Answer : In vitro contracture tests (IVCT) on muscle biopsies from MH-susceptible (MHS) individuals and in vivo swine models are standard. Limitations include species-specific responses (e.g., swine require 150-fold higher doses than human exposure levels) and ethical constraints for human trials .

Q. How does this compound modulate calcium release via the ryanodine receptor (RyR1) in MH pathophysiology?

- Methodological Answer : Use sarcoplasmic reticulum (SR) fractions isolated from rabbit muscle to measure calcium flux via spectrophotometric assays (e.g., antipyrylazo III dye). Subthreshold concentrations (20 µM) of chlorocresol analogs increase caffeine-induced calcium release, implicating RyR1 sensitization .

Q. What genotoxicity assays are required to address data gaps for this compound in cosmetic safety assessments?

- Methodological Answer : The CIR Panel mandates bacterial reverse mutation (Ames test) and mammalian cell mutagenicity assays (e.g., mouse lymphoma assay) for this compound. Include metabolic activation systems (S9 mix) to assess pro-mutagenic potential .

Q. How do percutaneous penetration studies inform risk assessment of this compound in oxidative hair dyes?

- Methodological Answer : Apply Franz diffusion cells with excised human skin to measure permeation rates. When combined with oxidizing agents (e.g., hydrogen peroxide), skin absorption decreases significantly (<1% bioavailability), mitigating systemic toxicity risks .

Q. What are the metabolic pathways and excretion profiles of this compound in mammalian systems?

- Methodological Answer : Administer radiolabeled compound to rodents and analyze urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cresols are primarily metabolized in the liver to glucuronide/sulfate conjugates and excreted renally within 24 hours .

Data Contradictions & Gaps

- Contradiction : While 4-chloro-m-cresol (4-CmC) triggers MH in swine at 12–24 mg/kg, clinically used formulations contain 150-fold lower concentrations, raising questions about relevance to human exposure .

- Data Gaps : CIR reports highlight missing data on octanol/water partition coefficients (log P), chronic toxicity, and impurity profiles (e.g., heavy metals) for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.